molecular formula C13H24N2O3 B1400762 (S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester CAS No. 934666-39-4

(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester

Cat. No. B1400762
M. Wt: 256.34 g/mol
InChI Key: DBXFIYLGJDPVHA-JTQLQIEISA-N
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Description

“(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester” is a chemical compound with the CAS Number: 934666-06-5 . It has a molecular weight of 256.35 . The IUPAC name for this compound is tert-butyl 2-(3-hydroxy-3-azetidinyl)-1-piperidinecarboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-5-4-6-10(15)13(17)8-14-9-13/h10,14,17H,4-9H2,1-3H3 . This code provides a unique representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 256.34 g/mol . Its exact mass and monoisotopic mass are 256.17869263 g/mol . It has a complexity of 321 . The compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . Its rotatable bond count is 3 . The topological polar surface area is 61.8 Ų .

Scientific Research Applications

  • Synthesis of Bioactive Alkaloids : It has been used as a chiral building block in the stereoselective synthesis of bioactive alkaloids such as sedridine, allosedridine, methylsedridine, methylallosedridine, ethylnorlobelol, and coniine (Passarella et al., 2005).

  • Piperidine Alkaloids Synthesis : The compound is utilized in the enantioselective synthesis of piperidine alkaloids like dumetorine and epidihydropinidine (Passarella et al., 2009).

  • Development of Antibacterials : It's involved in the stereocontrolled synthesis of tricyclic carbapenem derivatives, which are compounds with potent antibacterial activities against gram-positive and gram-negative bacteria (Mori et al., 2000).

  • Creation of Substituted Piperidines : This compound is a precursor in the synthesis of 4-hydroxy-3,4-dihydro-2H-pyridine-1-carboxylic acid benzyl esters, leading to a variety of amines containing substituted piperidine units (Acharya & Clive, 2010).

  • Activator of Small-Conductance Ca2+-Activated K+ Channels : A derivative of this compound, GW542573X, has been identified as a selective activator for the SK1 subtype of human small-conductance Ca2+-activated K+ channels (Hougaard et al., 2009).

  • Synthesis of Biologically Active Compounds : It serves as an intermediate in synthesizing biologically active compounds like crizotinib (Kong et al., 2016).

Safety And Hazards

The compound is associated with the GHS07 pictogram . The signal word for this compound is "Warning" . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray) and P280 (Wear protective gloves/protective clothing/eye protection/face protection) . For more detailed safety and hazard information, please refer to the Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

tert-butyl (2S)-2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-7-5-4-6-10(15)13(17)8-14-9-13/h10,14,17H,4-9H2,1-3H3/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXFIYLGJDPVHA-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2(CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C2(CNC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester

Synthesis routes and methods

Procedure details

To a solution of 1,1-dimethylethyl 2-(3-hydroxy-1-{[(phenylmethyl)oxy]carbonyl}azetidin-3-yl)piperidine-1-carboxylate (595 mg, 1.52 mmol), prepared using procedures similar to those described in Reference 5, in methanol (5 mL) was added catalytic palladium on carbon (5% wt). The heterogeneous mixture was stirred under a hydrogen gas atmosphere for 15 hours at ambient pressure and then was filtered. The filtrate was concentrated in vacuo to afford 385 mg, 1.50 mmol (98%) of 1,1-dimethylethyl 2-(3-hydroxyazetidin-3-yl)piperidine-1-carboxylate as a colorless film without further purification.
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester
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(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester
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(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester
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(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester
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(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 6
(S)-2-(3-Hydroxyazetidin-3-yl)piperidine-1-carboxylic acid tert-butyl ester

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